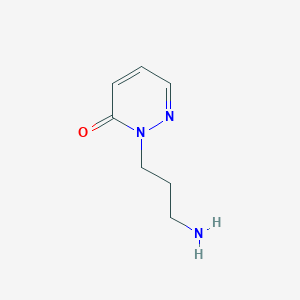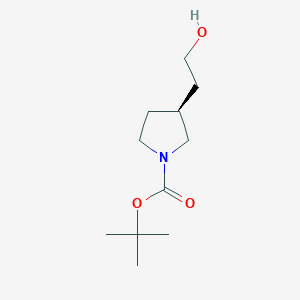
1-(1-Methyl-2-oxo-1,2-dihydropyridin-4-carbonyl)piperidin-3-carbonsäure
Übersicht
Beschreibung
1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Formylpeptidrezeptoragonisten
Diese Verbindung ist eine Struktureinheit bei der Synthese von Formylpeptidrezeptoragonisten . Diese Agonisten sind wichtig bei der Behandlung von Entzündungskrankheiten wie rheumatoider Arthritis, indem sie die Aktivität von Immunzellen modulieren.
Pharmakologie: Adenosin A2B-Rezeptorantagonisten
In der Pharmakologie dient sie als Baustein für Adenosin A2B-Rezeptorantagonisten . Diese Antagonisten haben therapeutisches Potenzial bei der Behandlung von Erkrankungen wie Asthma, Ischämie und bestimmten Krebsarten, indem sie den Adenosinweg hemmen.
Biochemie: Aurora-Kinase-Inhibitoren
Biochemisch ist die Verbindung an der Herstellung von Inhibitoren für Aurora-Kinase beteiligt , die eine entscheidende Rolle bei der Zellteilung spielen. Die Hemmung der Aurora-Kinase ist eine vielversprechende Strategie zur Krebsbehandlung, da sie die Proliferation von Krebszellen stoppen kann.
Organische Chemie: Synthese von Antituberkulosemitteln
Organische Chemiker verwenden diese Verbindung bei der Synthese von Antituberkulosemitteln . Angesichts des Anstiegs von arzneimittelresistenten Tuberkulose-Stämmen ist die Entwicklung neuer Antituberkulosemittel für die globale Gesundheit von entscheidender Bedeutung.
Analytische Chemie: Entwicklung von ACC-Inhibitoren
Analytische Anwendungen umfassen die Entwicklung von Acetyl-CoA-Carboxylase (ACC)-Inhibitoren . ACC spielt eine wichtige Rolle im Fettsäurestoffwechsel, und seine Hemmung ist ein Ziel für die Behandlung von Stoffwechselstörungen wie Fettleibigkeit und Diabetes.
Chemische Synthese: Cyclische Harnstoff-Aktivatoren von STING
In der chemischen Synthese wird diese Verbindung verwendet, um kleine Moleküle, cyclische Harnstoff-Aktivatoren von STING, zu erzeugen . STING ist an der angeborenen Immunität beteiligt, und seine Aktivierung könnte zu neuen Behandlungen für Infektionskrankheiten und Krebs führen.
Eigenschaften
IUPAC Name |
1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-14-6-4-9(7-11(14)16)12(17)15-5-2-3-10(8-15)13(18)19/h4,6-7,10H,2-3,5,8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACHKKMDBQNGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517675.png)
![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1517677.png)

![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517680.png)
